2-Chloro-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide
Description
2-Chloro-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide is a halogenated acetamide derivative with the molecular formula C₁₂H₁₃Cl₃NO (average mass: 294.600 g/mol). Its structure features a chloroacetamide backbone substituted with a 2,5-dichlorobenzyl group and an isopropyl amine moiety . The compound is listed under ChemSpider ID 28301857 and was historically available as a research chemical (Ref: 10-F085603) but is now discontinued .
Properties
IUPAC Name |
2-chloro-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO/c1-8(2)16(12(17)6-13)7-9-5-10(14)3-4-11(9)15/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDSIHZAORLDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=C(C=CC(=C1)Cl)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzyl chloride, isopropylamine, and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction temperature is maintained at a specific range to ensure optimal yield.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce amines and carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory effects of compounds similar to 2-Chloro-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide. The structure-activity relationships (SAR) indicate that derivatives with similar functionalities exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, several pyrimidine derivatives have shown promising anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes, which are involved in the synthesis of pro-inflammatory mediators like prostaglandins .
Table 1: Inhibition Potency of Pyrimidine Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Celecoxib | 11.7 ± 0.23 | - |
The above table illustrates the half-maximal inhibitory concentration (IC50) values for selected compounds against COX enzymes, highlighting the potential of these derivatives as anti-inflammatory agents .
Toxicological Studies
Aquatic Toxicity Assessments
Toxicological evaluations are essential for understanding the environmental impact of chemical compounds. Studies have been conducted to assess the toxicity of various chemicals, including those structurally related to this compound on aquatic organisms such as fish . These assessments help in determining safe exposure levels and regulatory compliance.
Table 2: Toxicity Testing Parameters
| Parameter | Description |
|---|---|
| Test Species | Various fish species |
| Test Environment | Controlled aquarium conditions |
| Measurement Criteria | Time to death or distress observed |
This table summarizes the parameters used in toxicity testing, which are crucial for evaluating the safety and environmental impact of chemical compounds.
Future Research Directions
The ongoing research into compounds like this compound suggests potential avenues for developing new anti-inflammatory agents with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Further exploration of SAR can lead to the synthesis of novel derivatives with enhanced efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Modulating Gene Expression: It can influence the expression of certain genes, thereby affecting cellular functions and processes.
Comparison with Similar Compounds
Structural Isomers: Dichlorobenzyl Substitution Patterns
The position of chlorine atoms on the benzyl group significantly influences physicochemical and biological properties. Key comparisons include:
Functional Group Variations in Acetamide Derivatives
Substitutions on the acetamide backbone or amine group modulate activity:
Comparison : Unlike these analogs, the target compound lacks alkyl or heterocyclic substituents, relying solely on dichlorobenzyl and isopropyl groups. This may limit its herbicidal efficacy but could reduce environmental persistence .
Stereochemical and Toxicological Considerations
Evidence from pesticide transformation products highlights the impact of minor structural changes:
Implications for this compound :
- The absence of hydroxyl or chiral centers simplifies synthesis but may limit selectivity in biological interactions.
- Dichloro substitution could confer resistance to metabolic degradation, increasing environmental persistence .
Biological Activity
2-Chloro-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
- Molecular Formula : C11H12Cl3N
- Molecular Weight : 252.5 g/mol
- LogP : 2.9 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 1
- Rotatable Bond Count : 3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The presence of chloro and dichloro substituents enhances its reactivity, allowing it to disrupt normal cellular processes. This compound has been investigated for its potential to inhibit the growth of various pathogens by affecting their metabolic pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for their antibacterial activity, this compound demonstrated notable effectiveness against several strains of bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
| Aspergillus niger | 64 |
The data suggest that the compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Case Studies and Research Findings
- Antifungal Activity : A recent study focused on the antifungal properties of various acetamide derivatives, including this compound. The results indicated moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 32 to 64 μg/mL .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound with key enzymes in microbial metabolism. The results indicated that it binds effectively to target sites, which may explain its observed biological activity .
- Comparative Studies : Comparative analyses with similar compounds revealed that while many derivatives exhibit antimicrobial properties, the unique structure of this compound contributes to its enhanced efficacy. This was evidenced by lower MIC values compared to structurally similar compounds lacking the dichloro substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
